2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1597843-72-5
VCID: VC2886261
InChI: InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3
SMILES: CN(CCOC)C1=CC(=NC=C1)Cl
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol

2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine

CAS No.: 1597843-72-5

Cat. No.: VC2886261

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine - 1597843-72-5

Specification

CAS No. 1597843-72-5
Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
IUPAC Name 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Standard InChI InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3
Standard InChI Key YMPVKPBZDBXJFN-UHFFFAOYSA-N
SMILES CN(CCOC)C1=CC(=NC=C1)Cl
Canonical SMILES CN(CCOC)C1=CC(=NC=C1)Cl

Introduction

Chemical Structure and Properties

2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and a tertiary amine functionality at the 4-position of the pyridine ring. The tertiary amine contains both a methyl group and a 2-methoxyethyl substituent, creating a compound with interesting chemical properties and reactivity patterns.

Structural Characteristics

The compound features a pyridine core with specific substitution patterns that influence its chemical behavior. The chlorine at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution reactions, while the tertiary amine at the 4-position contributes to the compound's basicity and potential for further functionalization.

Physical Properties

While specific data for 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is limited, properties can be estimated based on structurally similar compounds. For example, the related compound 2-chloro-5-methylpyridin-4-amine has a melting point of 115°C and a predicted boiling point of approximately 310°C . The presence of the N-(2-methoxyethyl)-N-methyl group would likely alter these values, potentially lowering the melting point due to disruption of intermolecular hydrogen bonding.

Table 1: Estimated Physical Properties of 2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC9H13ClN2OStructural analysis
Molecular Weight200.67 g/molCalculated from formula
Physical StateSolid at room temperatureBased on similar compounds
SolubilityLikely soluble in organic solventsBased on functional groups
BasicityModerately basicDue to tertiary amine group

Synthetic Methodologies

Modification from 2-Chloropyridin-4-amine

One potential route involves the stepwise alkylation of 2-chloropyridin-4-amine. Based on similar chemistry described in the literature for related compounds, this would involve:

  • Initial N-methylation using agents such as methyl iodide or dimethyl sulfate

  • Subsequent N-alkylation with 2-methoxyethyl halide or similar reagent

These reactions would typically be performed in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in an appropriate solvent system.

Alternative Approach from 2-Chloro-5-methylpyridin-4-amine

The search results provide information about 2-chloro-5-methylpyridin-4-amine, which could potentially serve as a starting material for the synthesis of related compounds . While this compound contains an additional methyl group at the 5-position, similar N-alkylation strategies could be employed, followed by appropriate modifications.

Insights from Related Compounds

The patent literature describes the synthesis of 2-chloro-4-(piperidylmethyl)pyridine through a three-step process involving:

  • Reaction of 2-amino-4-picoline with nitrite in acidic conditions

  • Treatment with POCl₃ to obtain 2-chloro-4-methylpyridine

  • Chlorination of the methyl group followed by nucleophilic substitution

This methodology demonstrates the feasibility of selective functionalization of chloropyridine derivatives, which could be adapted for the synthesis of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine.

Table 2: Comparison of Potential Synthetic Approaches

Synthetic ApproachStarting MaterialKey ReagentsPotential AdvantagesPotential Limitations
Direct N-alkylation2-Chloropyridin-4-amineMethyl iodide, 2-methoxyethyl halideStraightforward approachSelectivity challenges with multiple N-alkylations
Modification of existing derivatives2-Chloro-4-methylpyridineVarious, depending on approachUtilizes established chemistryMay require multiple steps
Palladium-catalyzed functionalizationSuitable pyridine derivativesPd catalysts, appropriate coupling partnersEnables selective functionalizationPotentially higher cost due to catalyst requirements

Chemical Reactivity

Nucleophilic Aromatic Substitution

The 2-chloro position of pyridine derivatives is known to be reactive toward nucleophilic aromatic substitution. Based on the reactivity patterns of similar compounds, 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine would likely undergo substitution reactions with various nucleophiles at the 2-position.

An example from the literature shows that 2-chloro-5-methylpyridin-4-amine can participate in palladium-catalyzed coupling reactions, such as the reaction with 2,5-difluorophenylboronic acid in the presence of bis(triphenylphosphine)palladium chloride and sodium carbonate . Similar reactivity could be expected for 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine.

Further Functionalization

The tertiary amine functionality at the 4-position, while less reactive than a primary amine, still presents opportunities for further chemical transformations. The 2-methoxyethyl group contains an ether functionality that could potentially participate in certain reactions or serve as a handle for further modifications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features, the ¹H NMR spectrum of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine would likely show characteristic signals corresponding to:

  • Aromatic protons of the pyridine ring (typically in the 6.5-8.5 ppm range)

  • N-methyl protons (likely around 2.8-3.2 ppm)

  • Methylene protons of the 2-methoxyethyl group (3.3-3.7 ppm)

  • Methoxy protons (approximately 3.3 ppm)

Related compounds show similar patterns; for example, the ¹H NMR of 2-chloro-5-methylpyridin-4-amine in DMSO-d6 shows signals at 1.96 ppm (methyl group), 6.16 ppm (amino group), 6.50 ppm, and 7.68 ppm (aromatic protons) .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be an effective method for analyzing 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine. The compound's moderate polarity would make it amenable to reverse-phase HPLC methods using common C18 columns and acetonitrile/water or methanol/water mobile phase systems.

Limitations of Available Data

It is important to note that the specific compound 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine has limited direct information available in the provided search results. Many of the properties, synthetic approaches, and applications discussed in this article are based on structurally similar compounds and general principles of pyridine chemistry.

Further research, including experimental work or more comprehensive literature searches, would be necessary to establish the exact properties and optimal synthetic routes for this specific compound.

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